molecular formula C11H17NO2 B8214223 2-(5-Aminopentoxy)phenol

2-(5-Aminopentoxy)phenol

Cat. No.: B8214223
M. Wt: 195.26 g/mol
InChI Key: ZOWWYHOUNWZCCI-UHFFFAOYSA-N
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Description

2-(5-Aminopentoxy)phenol is a phenolic compound featuring a pentoxy chain terminated by an amino group (-O-(CH₂)₅-NH₂) at the 2-position of the phenol ring. Phenolic compounds with amino and alkoxy substituents are widely studied for applications in pharmaceuticals, polymers, and materials science due to their hydrogen-bonding capacity, solubility profiles, and electronic effects .

Properties

IUPAC Name

2-(5-aminopentoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-8-4-1-5-9-14-11-7-3-2-6-10(11)13/h2-3,6-7,13H,1,4-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWWYHOUNWZCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopentoxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 5-aminopentoxy group. One common method is the reaction of 2-hydroxyphenol with 5-aminopentanol under acidic or basic conditions to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process often involves the use of catalysts to enhance the reaction rate and efficiency .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature and position of substituents significantly influence melting points, solubility, and crystallinity:

Compound (CAS No.) Substituents Molecular Weight Melting Point (°C) Key Structural Features
5-Amino-2-methoxyphenol (1687-53-2) -OCH₃ (2-position), -NH₂ (5-position) 139.15 130–132 Methoxy and amino groups enhance hydrogen bonding
5-Amino-2-methylphenol (2835-95-2) -CH₃ (2-position), -NH₂ (5-position) 123.15 127–133 Methyl group increases hydrophobicity
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol Nitrophenoxy, pyrazole rings 449.46 200.85 (474 K) Rigid aromatic systems and nitro group improve thermal stability
2-(Aminomethyl)phenol (932-30-9) -CH₂NH₂ (2-position) 123.15 Not reported Shorter chain limits conformational flexibility

Key Observations :

  • Alkoxy Chain Length: Longer chains (e.g., pentoxy in 2-(5-Aminopentoxy)phenol) likely reduce melting points compared to methoxy or methyl substituents due to decreased crystallinity .
  • Hydrogen Bonding: Amino and hydroxyl groups promote intramolecular interactions, as seen in pyrazole derivatives where O–H⋯N bonds enforce coplanarity .

Molecular Geometry and Interactions

Crystal structures of related compounds reveal:

  • Planarity: In pyrazole derivatives, intramolecular O–H⋯N hydrogen bonds enforce near-coplanar arrangements of phenol and pyrazole rings (dihedral angle = 0.95°) .
  • Substituent Orientation: Bulky groups (e.g., nitrophenoxy) introduce significant dihedral angles (54.10°), disrupting planarity .

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